4-Pentylaniline
Overview
Description
C11H17N . It is a derivative of aniline where the amino group is substituted at the para position with a pentyl group. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with pentyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{C5H11X} \rightarrow \text{C6H4(C5H11)NH2} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 4-nitropentylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form 4-pentylcyclohexylamine.
Substitution: The amino group in this compound can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium nitrite in acidic medium for diazotization, followed by coupling with phenols or amines.
Major Products:
Oxidation: 4-nitropentylbenzene.
Reduction: 4-pentylcyclohexylamine.
Substitution: Various azo compounds when coupled with phenols or amines.
Scientific Research Applications
4-Pentylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacture of certain plastics.
Mechanism of Action
The mechanism of action of 4-Pentylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The amino group in this compound can form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Butylaniline: Similar structure but with a butyl group instead of a pentyl group.
4-Hexylaniline: Contains a hexyl group instead of a pentyl group.
4-Octylaniline: Features an octyl group in place of the pentyl group.
Uniqueness: 4-Pentylaniline is unique due to its specific chain length, which influences its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and material science.
Properties
IUPAC Name |
4-pentylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFTWBUZRHAHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040707 | |
Record name | 4-Pentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33228-44-3 | |
Record name | 4-Pentylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33228-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PENTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROJ0G9HIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-hexyloxybenzylidene-4′-pentylaniline used as a reference compound in these studies?
A1: 4-Hexyloxybenzylidene-4′-pentylaniline exhibits a well-characterized and diverse range of smectic mesophases, making it an ideal reference point. By studying mixtures of this compound with other members of the investigated homologous series, researchers can identify induced mesophases and better understand the influence of molecular structure on liquid crystalline behavior. [, , ]
Q2: What specific mesophases has 4-hexyloxybenzylidene-4′-pentylaniline been shown to induce in these studies?
A2: The research demonstrates that 4-hexyloxybenzylidene-4′-pentylaniline can induce the formation of smectic F mesophases when mixed with certain members of the 4-hexyloxybenzylidene-4′-alkyloxyaniline and 4-decyloxybenzylidene-4′-alkyloxyaniline series. The extent of this induction depends on both the alkyl chain length of the other compound and the mole fraction of each component in the mixture. [, ]
Q3: How does the presence of 4-hexyloxybenzylidene-4′-pentylaniline help researchers characterize the liquid crystalline properties of other compounds?
A3: By observing the types of mesophases induced and their temperature ranges in mixtures with 4-hexyloxybenzylidene-4′-pentylaniline, researchers can deduce information about the inherent tendencies of the other compounds to form specific mesophases. This is particularly useful for identifying less common mesophases that might be difficult to observe in the pure compound. []
Q4: Are there any limitations to using 4-hexyloxybenzylidene-4′-pentylaniline as a reference compound in liquid crystal studies?
A4: While valuable, 4-hexyloxybenzylidene-4′-pentylaniline might not be a suitable reference for all liquid crystal investigations. Its specific interactions and induced mesophases might not be representative of systems with significantly different molecular structures or polarities. Researchers should carefully consider the potential limitations and select the most appropriate reference compound based on the specific aims of their study. []
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